molecular formula C17H12Cl2N2S B2638076 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide CAS No. 337924-01-3

4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide

Cat. No.: B2638076
CAS No.: 337924-01-3
M. Wt: 347.26
InChI Key: MSRIEPUCMOLKEE-UHFFFAOYSA-N
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Description

4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide is a synthetic organic compound with the molecular formula C18H14Cl2N2S It is characterized by the presence of a chlorophenyl group, a chloropyrimidinyl group, and a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the chlorinated pyrimidine with 4-chlorobenzyl mercaptan under basic conditions to form the desired sulfide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-purity reagents to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as iron powder in acidic conditions.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic aromatic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Iron powder, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of sulfide-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industrial applications, this compound may be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the sulfide linkage can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl ether
  • 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl amine
  • 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl ketone

Uniqueness

Compared to similar compounds, 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide is unique due to its sulfide linkage, which can impart different chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-6-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2S/c18-13-6-8-15(9-7-13)22-11-14-10-16(19)21-17(20-14)12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRIEPUCMOLKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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